
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anilino group and an acetate ester linked to an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and reactive functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as chromium trioxide or potassium dichromate.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction. This involves reacting the anthraquinone with aniline in the presence of a catalyst such as copper (II) acetate.
Acetylation: The final step involves the acetylation of the anilino group using acetic anhydride in the presence of a base like pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizers and reactors to produce the anthraquinone core.
Catalytic Substitution: Employing continuous flow reactors for the nucleophilic substitution reaction.
Acetylation: Utilizing industrial acetylation units to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone.
Substitution: The anilino and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation Products: Further oxidized anthraquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Investigated for its potential antifungal and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with DNA and proteins, potentially disrupting their normal function.
Pathways Involved: It may inhibit enzymes involved in DNA replication and repair, leading to cell death in rapidly dividing cells such as cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Known for its antimicrobial properties.
4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde: Investigated for its photochromic properties.
L-Nε-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-lysine: Used in peptide studies as a chromophore.
Uniqueness
4-Anilino-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is unique due to its combination of an anilino group and an acetate ester, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
81386-51-8 |
|---|---|
Fórmula molecular |
C22H15NO4 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(4-anilino-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H15NO4/c1-13(24)27-18-12-11-17(23-14-7-3-2-4-8-14)19-20(18)22(26)16-10-6-5-9-15(16)21(19)25/h2-12,23H,1H3 |
Clave InChI |
NGYYYEJQLCWBQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
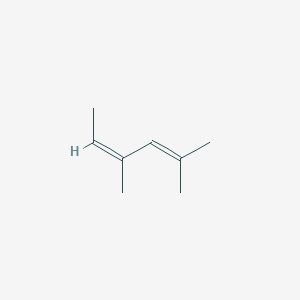
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
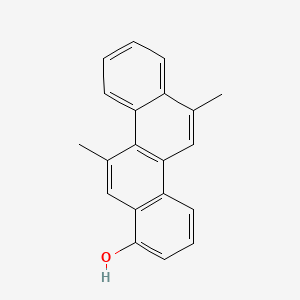

![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
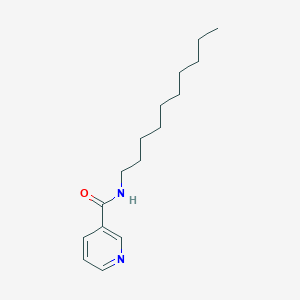
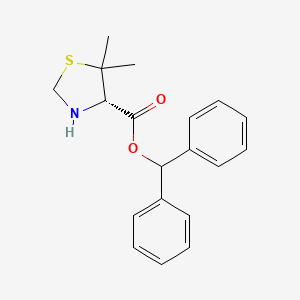
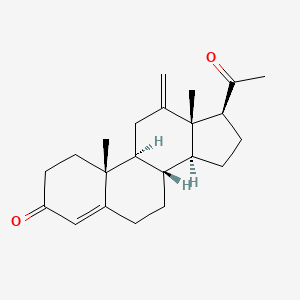
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
